Boron oxide hydroxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Metaboric acid is a member of boric acids.

Analyse Chemischer Reaktionen

Formation and Structural Dynamics

Boron oxide hydroxide forms under oxidative conditions, particularly during oxidative dehydrogenation (ODH) of alkanes over boron-containing catalysts. Surface characterization studies reveal:

-

Hexagonal boron nitride (hBN) reacts with O₂ and hydrocarbons at 500°C, forming an amorphous mixed this compound (B₂O(OH)ₓ, where x = 0–3) on its surface .

-

This phase arises from the oxidation of boron edges and subsequent hydroxylation by water vapor .

-

Solid-state NMR and X-ray spectroscopy confirm the coexistence of B-O-B networks and hydroxyl groups, critical for catalytic activity .

Table 1: Structural Features of this compound

Reactivity with Water

This compound exhibits hygroscopic behavior and reacts with water to form boric acid derivatives:

-

Reaction with water at >100°C yields boric acid (B(OH)₃) and metaboric acid (HBO₂) :

B2O3+3H2O→2B OH 3

3B OH 3ΔB3O3(OH)3+3H2O -

Small boron oxide clusters (e.g., B₂O₃⁺) react with D₂O via low-efficiency pathways, forming deuterated hydroxylated products .

Table 2: Reaction Efficiencies with Water

| Reactant | Product | Efficiency (%) | Conditions | Source |

|---|---|---|---|---|

| B₂O₃ (glassy) | B(OH)₃ | 95–100 | 25°C, H₂O excess | |

| B₂O₃ (crystalline) | B(OH)₃ | 80–90 | 100°C | |

| B₂O(OH)ₓ surface layer | B(OH)₃ + gas-phase H₂O | <1 | 500°C, ODH |

Catalytic Activity in Oxidative Dehydrogenation

This compound acts as a radical initiator in alkane ODH:

-

Generates alkyl radicals via hydrogen abstraction from alkanes (e.g., propane, butane) :

B O OH+C3H8→B O O−+C3H7⋅+H2O -

Radicals propagate gas-phase chain reactions, enhancing propylene selectivity (>80%) .

-

Catalyst dilution studies show reduced chain termination, confirming heterogeneous-homogeneous mechanisms .

Thermal Decomposition and Phase Transitions

Heating induces structural reorganization:

-

Above 150°C, this compound condenses into boroxol rings (B₃O₃) :

3B OH 3→B3O3(OH)3+3H2O -

At 500°C, amorphous B₂O(OH)ₓ transforms into crystalline metaboric acid (HBO₂-I) .

Interaction with Hydrofluoric Acid (HF)

Comparative studies with HF highlight selectivity differences:

-

This compound reacts with HF to form fluoroborates, but efficiency is lower than with water .

-

Hydrogenated clusters (B₂O(OH)⁺) show isotope scrambling with D₂O but minimal reactivity with HF .

Surface Restructuring Under Reaction Conditions

Operando studies reveal dynamic behavior:

-

This compound layers on hBN restructure to form B-O-B networks, enhancing O₂ activation .

-

Leaching of boron species occurs in supported catalysts (e.g., B/SiO₂), forming active agglomerates .

Synthetic Routes

This compound is synthesized via:

Eigenschaften

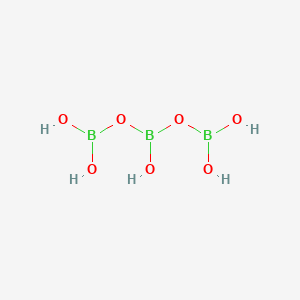

Molekularformel |

B3H5O7 |

|---|---|

Molekulargewicht |

149.5 g/mol |

IUPAC-Name |

[boronooxy(hydroxy)boranyl]oxyboronic acid |

InChI |

InChI=1S/B3H5O7/c4-1(5)9-3(8)10-2(6)7/h4-8H |

InChI-Schlüssel |

PJVLTQOLISOGIB-UHFFFAOYSA-N |

Kanonische SMILES |

B(O)(O)OB(O)OB(O)O |

Synonyme |

oric acid boron oxide hydroxide orthoboric acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.